molecular formula C10H14ClNO2 B1435049 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 1803592-94-0

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No. B1435049
CAS RN: 1803592-94-0
M. Wt: 215.67 g/mol
InChI Key: MGHPQAMFKOYZOY-UHFFFAOYSA-N
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Description

“2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride” is a chemical compound with the IUPAC name 6-isopropyl-2-methylnicotinic acid hydrochloride . It has a molecular weight of 215.68 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2.ClH/c1-6(2)9-5-4-8(10(12)13)7(3)11-9;/h4-6H,1-3H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 215.68 .

Scientific Research Applications

Synthetic Pathways and Structural Analysis Research on pyridine derivatives, closely related to 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride, has led to the synthesis of various compounds with potential applications in materials science and pharmacology. For instance, the synthesis of pyrazole derivatives from pyridinyl compounds has been achieved, providing insights into molecular structures through X-ray diffraction and density-functional-theory calculations. This research suggests a methodology for synthesizing structurally complex molecules that could be applied to this compound for developing new materials or drugs (Shen et al., 2012).

Ligand Design and Metal Complex Formation The design of ligands based on pyridine structures, including those similar to this compound, has been explored for forming metal complexes with unique properties. One study describes the synthesis of 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands, leading to the formation of luminescent metal complexes and hydrogels. This research could provide a foundation for developing advanced materials with applications in sensing, imaging, and electronics (McCarney et al., 2015).

Extraction and Separation Techniques The study of pyridine-3-carboxylic acid's extraction using various solvents and techniques can offer valuable insights into the separation processes of similar compounds, such as this compound. Research into the extraction of pyridine-3-carboxylic acid using different diluents has shown variations in efficiency, suggesting optimization strategies for the extraction and purification of related compounds (Kumar & Babu, 2009).

Antimicrobial Applications Pyridine derivatives have been studied for their antimicrobial properties, indicating potential applications for this compound in developing new antimicrobial agents. Research on pyridine-bridged 2,6-bis-carboxamide Schiff's bases has shown significant activity against bacteria and fungi, comparable to established antibiotics. This research pathway could lead to the development of novel antimicrobial compounds from this compound derivatives (Al-Omar & Amr, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-6-propan-2-ylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-6(2)9-5-4-8(10(12)13)7(3)11-9;/h4-6H,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPQAMFKOYZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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